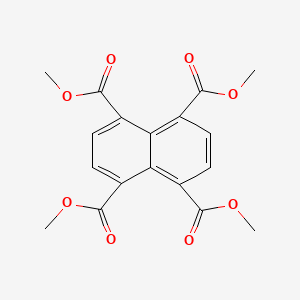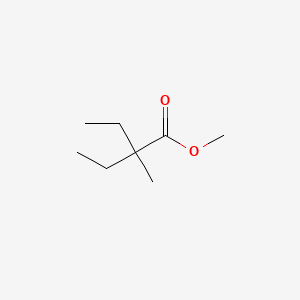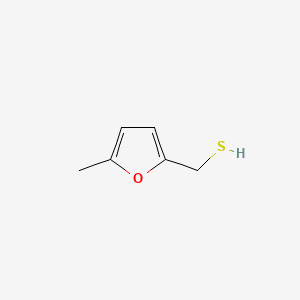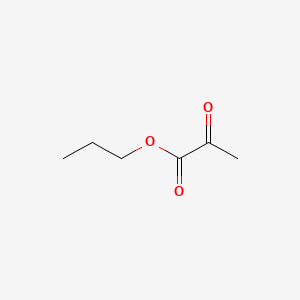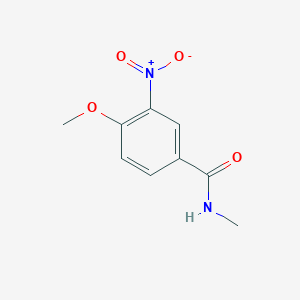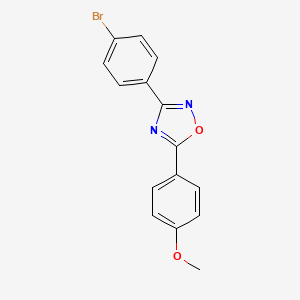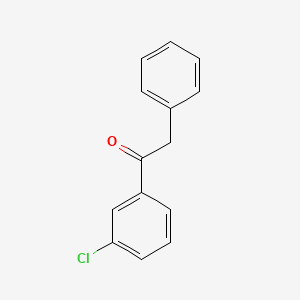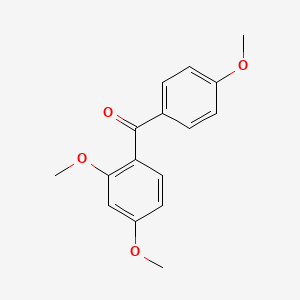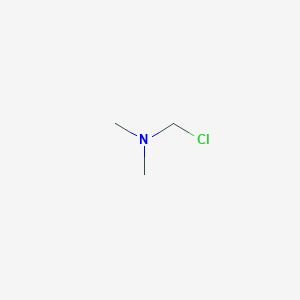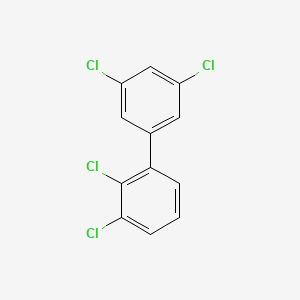
2,3,3',5'-Tétrachlorobiphényle
Vue d'ensemble
Description
2,3,3',5'-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl4 and its molecular weight is 292 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,3',5'-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',5'-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surveillance environnementale
Capteurs basés sur les aptamères : Le PCB 72 a été utilisé dans le développement de capteurs aptamères hautement sensibles pour la surveillance environnementale . Ces capteurs utilisent un aptamère spécifique qui se lie au PCB 72 avec une haute spécificité, couplé à un nanocomposite or/argent pour la spectroscopie Raman améliorée par surface (SERS). Cela permet une détection rapide et sensible du PCB 72 dans les échantillons environnementaux, aidant à l'évaluation de la pollution et de son impact potentiel sur la santé humaine.
Analyse chimique
Matériel de référence : Le PCB 72 sert de matériau de référence certifié en analyse chimique . Il est utilisé pour calibrer les instruments et valider les méthodes analytiques, assurant la précision et la fiabilité des mesures chimiques dans diverses applications de recherche et industrielles.
Recherche pharmaceutique
Vecteur pour les composés hydrophobes : La recherche indique que le PCB 72 peut améliorer le transport des contaminants organiques hydrophobes dans les environnements aqueux . Cette propriété est importante dans la recherche pharmaceutique, où le PCB 72 pourrait potentiellement être utilisé pour améliorer la délivrance des médicaments hydrophobes.
Science des matériaux
Substrats nanocomposites : L'utilisation du PCB 72 dans le développement de substrats nanocomposites pour la SERS est une application en science des matériaux . Ces substrats sont essentiels pour améliorer les capacités de détection des capteurs, qui peuvent être appliqués dans divers domaines, notamment la science et l'ingénierie environnementales.
Évaluation de l'impact environnemental
Indicateur de pollution : Le PCB 72 est surveillé comme un indicateur de la pollution environnementale. Sa détection et sa quantification sont essentielles pour les évaluations d'impact environnemental, aidant à éclairer les politiques et les mesures de protection de l'environnement et de la santé publique .
Mécanisme D'action
Target of Action
The primary target of 2,3,3’,5’-Tetrachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , which plays a crucial role in maintaining the circadian rhythm in organisms .
Mode of Action
2,3,3’,5’-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression disrupts the normal functioning of the circadian clock, leading to changes in the organism’s biological rhythms .
Biochemical Pathways
It is known that the compound’s interaction with per1 can disrupt the normal functioning of the circadian clock . This disruption can have downstream effects on various biological processes regulated by the circadian rhythm.
Result of Action
The molecular and cellular effects of 2,3,3’,5’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian clock. By inhibiting the expression of PER1, this compound can alter the organism’s biological rhythms, potentially leading to various health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5’-Tetrachlorobiphenyl. For instance, the compound’s detection in the environment is significant for both environmental protection and human health . Furthermore, the compound’s stability and bioaccumulation potential mean that it can persist in the environment for extended periods .
Analyse Biochimique
Biochemical Properties
2,3,3’,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Cellular Effects
The effects of 2,3,3’,5’-Tetrachlorobiphenyl on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3,3’,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The recognition mechanism of the binding of aptamers to 2,3,3’,5’-Tetrachlorobiphenyl is analyzed via UV-vis spectroscopy and molecular docking simulations, which suggest that 2,3,3’,5’-Tetrachlorobiphenyl could insert into the aptamers .
Temporal Effects in Laboratory Settings
The effects of 2,3,3’,5’-Tetrachlorobiphenyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,3’,5’-Tetrachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2,3,3’,5’-Tetrachlorobiphenyl is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
2,3,3’,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,3,3’,5’-Tetrachlorobiphenyl and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1,2-dichloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPBNBSKOPJKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074156 | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-49-7 | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9F29DMH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


